molecular formula C14H10O3 B065278 Flurenol CAS No. 188853-09-0

Flurenol

Cat. No.: B065278
CAS No.: 188853-09-0
M. Wt: 226.23 g/mol
InChI Key: GXAMYUGOODKVRM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Flurenol interacts with various enzymes and proteins in biochemical reactions. The degradation of this compound is initiated by a dioxygenase enzyme, DbfA, which catalyzes the initial attack on both this compound and 9-fluorenone . Another enzyme, FlnB, exhibits activities against both 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone to produce 9-fluorenone and 2′-carboxy-2,3-dihydroxybiphenyl .

Cellular Effects

The degradation of this compound by the Pseudomonas sp. SMT-1 strain has been studied extensively . The strain uses this compound as a carbon source, and the degradation process involves several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound degradation involves several steps. The initial attack on this compound is catalyzed by the DbfA enzyme, yielding 9-fluorenol . The FlnB protein then acts on 9-fluorenol to produce 9-fluorenone . Further degradation steps involve the action of other enzymes, leading to the formation of phthalate .

Temporal Effects in Laboratory Settings

The effects of this compound degradation by the Pseudomonas sp. SMT-1 strain have been studied over time in laboratory settings . The strain is capable of degrading this compound, and the degradation process involves the formation of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. Given its classification as a priority pollutant, it is likely that high doses of this compound could have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The degradation of this compound leads to the formation of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates are involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its lipophilic nature, it is likely that this compound can easily cross cell membranes and distribute within cells and tissues .

Subcellular Localization

Given the lipophilic nature of this compound, it is likely that it can distribute within various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flurenol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and adding a reducing agent such as sodium borohydride. The reaction proceeds as follows:

  • Dissolve 5 grams of 9-fluorenone in 30 milliliters of warm ethanol.
  • Prepare a reducing reagent by dissolving 200 milligrams of sodium methoxide in 10 milliliters of methanol and adding 0.4 grams of sodium borohydride.
  • Add the reducing reagent dropwise to the 9-fluorenone solution.
  • Allow the reaction to proceed undisturbed for 10-20 minutes, during which the yellow 9-fluorenone is reduced to white 9-flurenol.
  • Precipitate the product by adding 50 milliliters of water and neutralize with 0.1 M hydrochloric acid.
  • Vacuum filter and wash the product with cold water to remove residual inorganic salts.
  • Dry the crude product, which typically has a melting point of 153°C and a yield of 95-100% .

Industrial Production Methods

Industrial production of this compound typically involves similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reducing agents may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Flurenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: As described in the preparation methods, this compound is produced by the reduction of 9-fluorenone.

    Substitution: The hydroxy group in this compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Fluorenone.

    Reduction: this compound (from 9-fluorenone).

    Substitution: Various esters or ethers depending on the substituent.

Scientific Research Applications

Flurenol has been explored for its potential in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its effects on biological systems, including its role as a dopamine reuptake inhibitor.

    Medicine: Investigated for its wake-promoting properties and potential as a next-generation anti-drowsiness drug.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Comparison with Similar Compounds

Flurenol can be compared with other compounds such as modafinil and amphetamine:

    Modafinil: Both this compound and modafinil are wake-promoting agents, but this compound is a weaker dopamine reuptake inhibitor. This compound has a higher lipophilicity, potentially leading to better brain penetration.

    Amphetamine: Amphetamine is a potent stimulant with a higher risk of addiction. This compound’s weaker dopamine reuptake inhibition may result in a lower potential for abuse.

Similar Compounds

  • Modafinil
  • Amphetamine
  • Fluorenone (precursor in synthesis)

This compound’s unique properties, such as its specific interaction with dopamine transporters and its higher lipophilicity, distinguish it from these similar compounds .

Properties

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMYUGOODKVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075029
Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-69-6
Record name Flurenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurecol [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576
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Record name 9H-Fluorene-9-carboxylic acid, 9-hydroxy-
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Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flurenol
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Record name FLURECOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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